Lipophilicity: Comparison with 3-Hydroxy Analog
The target compound exhibits a computed XLogP3 of -0.7, reflecting moderate hydrophilicity. In contrast, the closest structural analog where the 3-methyl group is replaced by a 3-hydroxy substituent (CAS 4572-79-6) has a significantly lower XLogP3 of -1.3 [1], indicating higher hydrophilicity. This 0.6 log unit difference represents a meaningful shift in partition coefficient that can influence membrane permeability, protein binding, and chromatographic behavior during purification.
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid (CAS 4572-79-6): XLogP3 = -1.3 |
| Quantified Difference | ΔXLogP3 = 0.6 (target is ~4-fold more lipophilic based on LogP scale) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) [1] |
Why This Matters
A 0.6-unit XLogP3 difference can shift predicted membrane permeability by ~2-4 fold under pH-partition theory, directly impacting hit prioritization in cell-based phenotypic screens where intracellular target access is required.
- [1] PubChem. Computed Properties: XLogP3 values for CID 28924838 and CID 543990. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/28924838 and https://pubchem.ncbi.nlm.nih.gov/compound/4572-79-6 (Accessed 2026-04-25). View Source
